6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 6-bromo-2-(3-methoxyphenyl)quinoline.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:
Proteomics Research: Used as a reagent for labeling and modifying proteins.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in proteomics research for protein labeling and modification .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride: Similar structure with an isopropoxy group instead of a methoxy group.
Uniqueness
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific reactivity towards nucleophiles, making it a valuable reagent in proteomics research and medicinal chemistry .
Biological Activity
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is a compound with a quinoline core that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.64 g/mol. The compound features a bromine atom at the 6-position, a methoxy group at the 3-position of the phenyl ring, and a carbonyl chloride group at the 4-position of the quinoline ring.
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial properties. A study highlighted that various arylated quinoline carboxylic acids exhibited significant activity against Mycobacterium tuberculosis (Mtb), with certain derivatives showing IC50 values in the low micromolar range . While specific data on this compound is limited, its structural analogs indicate potential efficacy against bacterial strains.
Anticancer Activity
Research into related quinoline derivatives has shown promising anticancer activities. For instance, derivatives with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 and A549 . The mechanism often involves inhibition of key enzymes or receptors associated with cancer cell proliferation. The presence of halogen substituents, such as bromine, can enhance these effects by increasing lipophilicity and facilitating cellular uptake.
Table 1: Summary of Biological Activities of Quinoline Derivatives
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes involved in metabolic pathways or DNA replication. The carbonyl chloride moiety suggests potential reactivity with nucleophiles, which could lead to the formation of biologically active derivatives through acylation reactions.
Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives is closely linked to their chemical structure. Substituents such as bromine and methoxy groups can significantly influence their pharmacological properties. For example:
- Bromine Substitution : Enhances lipophilicity and may increase biological activity.
- Methoxy Group : Can improve solubility and bioavailability.
Table 2: Structure-Activity Relationships in Quinoline Derivatives
Substituent | Effect on Activity |
---|---|
Bromine | Increased potency against bacteria and cancer cells |
Methoxy | Improved solubility and potential for enhanced receptor binding |
Case Studies
- Antitubercular Activity : A study demonstrated that certain modified quinolines showed significant inhibition against both replicating and non-replicating forms of Mtb, indicating that structural modifications could lead to enhanced therapeutic profiles .
- Cytotoxicity in Cancer Models : Compounds structurally related to this compound have been tested against various cancer cell lines, revealing IC50 values indicating potent cytotoxicity . This suggests that similar mechanisms may be applicable to our compound.
Properties
IUPAC Name |
6-bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO2/c1-22-12-4-2-3-10(7-12)16-9-14(17(19)21)13-8-11(18)5-6-15(13)20-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIYLPODYAJLFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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